2-amino-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide
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Overview
Description
2-amino-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide is a heterocyclic compound that features a unique combination of pyridine and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with 4-bromopyridine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Coupling with Pyridine Carboxamide: The resulting thiazole derivative is then coupled with 2-aminopyridine-3-carboxamide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the pyridine or thiazole rings, potentially leading to the formation of dihydropyridine or dihydrothiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions ortho to the nitrogen atoms in the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 2-amino-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide has shown promise as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial and fungal strains, making it a potential candidate for new antibiotic development .
Medicine
In medicine, this compound is being investigated for its anticancer properties. It has been found to inhibit the growth of certain cancer cell lines, possibly through the disruption of cellular signaling pathways .
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given its heterocyclic structure.
Mechanism of Action
The mechanism by which 2-amino-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors involved in cellular metabolism and signaling. The thiazole ring may play a crucial role in binding to these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: A simpler analog that lacks the thiazole ring.
Thiazole-4-carboxamide: Contains the thiazole ring but lacks the pyridine moiety.
Pyridine-3-carboxamide: Similar structure but without the thiazole ring.
Uniqueness
What sets 2-amino-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide apart is its combined pyridine-thiazole structure, which imparts unique chemical and biological properties. This dual-ring system enhances its ability to interact with a broader range of biological targets, making it a versatile compound for various applications.
Properties
CAS No. |
1368204-21-0 |
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Molecular Formula |
C14H11N5OS |
Molecular Weight |
297.34 g/mol |
IUPAC Name |
2-amino-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H11N5OS/c15-12-10(2-1-5-17-12)13(20)19-14-18-11(8-21-14)9-3-6-16-7-4-9/h1-8H,(H2,15,17)(H,18,19,20) |
InChI Key |
QVZPIEJDWFNWPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)N)C(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Purity |
95 |
Origin of Product |
United States |
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